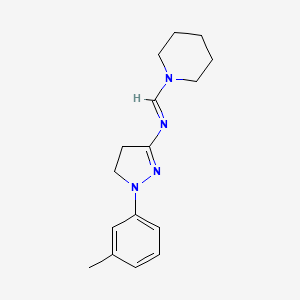

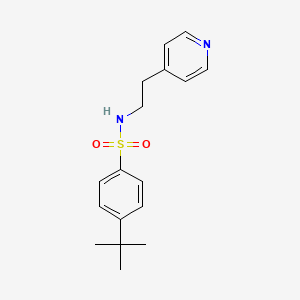

N-(4-methylphenyl)-2,1,3-benzothiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-(4-methylphenyl)-2,1,3-benzothiadiazole-5-carboxamide often involves complex organic reactions that offer insight into the versatility of benzothiadiazole derivatives. For instance, the use of 4-amino-2,1,3-benzothiadiazole as a bidentate directing group for Pd(II)-catalyzed arylation/oxygenation of sp2/sp3 β-C-H bonds of carboxamides demonstrates the compound's reactivity and potential for modification (Reddy et al., 2016).

Molecular Structure Analysis

The molecular structure of benzothiadiazole derivatives, including N-(4-methylphenyl)-2,1,3-benzothiadiazole-5-carboxamide, is characterized by their unique benzothiadiazole core. This core influences the compound's electronic properties and reactivity. For example, X-ray and DFT studies of related compounds reveal the importance of the benzothiadiazole ring in stabilizing the molecule's structure through intramolecular interactions, highlighting the role of molecular architecture in determining the chemical behavior of these compounds (Dani et al., 2013).

Chemical Reactions and Properties

Benzothiadiazole derivatives participate in a variety of chemical reactions that underscore their chemical versatility. For example, reactions involving Pd(II)-catalyzed C-H activation/functionalization demonstrate the compound's potential for chemical modification and application in synthesis. These reactions not only expand the chemical repertoire of benzothiadiazole derivatives but also highlight their potential as intermediates in the synthesis of more complex molecules (Reddy et al., 2016).

Physical Properties Analysis

The physical properties of N-(4-methylphenyl)-2,1,3-benzothiadiazole-5-carboxamide, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. These properties are determined by the compound's molecular structure and intermolecular interactions. Studies on related compounds using X-ray crystallography provide insights into the crystalline structures and how they influence the compound's physical properties (Dani et al., 2013).

Chemical Properties Analysis

The chemical properties of N-(4-methylphenyl)-2,1,3-benzothiadiazole-5-carboxamide, including reactivity, stability, and interaction with other molecules, play a significant role in its potential applications. The compound's ability to undergo various chemical reactions, such as Pd(II)-catalyzed arylation and oxygenation, indicates its reactivity and potential as a versatile chemical building block (Reddy et al., 2016).

科学的研究の応用

Synthesis and Anticancer Activities

- Benzothiazole derivatives, including those similar to N-(4-methylphenyl)-2,1,3-benzothiadiazole-5-carboxamide, have been extensively studied for their anticancer properties. For instance, fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles have shown potent cytotoxic activities in vitro against human breast cancer cell lines, with specific compounds demonstrating significant growth inhibition of breast and ovarian xenograft tumors in vivo (Hutchinson et al., 2001). These compounds exhibit their antitumor specificity through a unique mechanism involving selective uptake, AhR binding, induction of CYP1A1, and extensive DNA adduct formation leading to cell death.

Antimicrobial and Antifungal Activities

- New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides have been synthesized and evaluated for their antimicrobial activity against a variety of bacterial and fungal species. Some compounds exhibited potent antimicrobial activities, with specific derivatives showing higher effectiveness than standard drugs in certain cases (Incerti et al., 2017).

Enzyme Inhibition

- Research into benzothiazole derivatives has also explored their role as enzyme inhibitors. For example, metal complexes of heterocyclic sulfonamide, which possess strong carbonic anhydrase inhibitory properties, have been synthesized. These complexes have demonstrated powerful inhibitory effects against human carbonic anhydrase isoenzymes, outperforming acetazolamide (a control compound) in certain cases (Büyükkıdan et al., 2013).

Anticancer Evaluation and SAR Analysis

- Various benzothiazole derivatives have been designed, synthesized, and evaluated for their anticancer activities against multiple cancer cell lines. Certain compounds have shown moderate to excellent anticancer activity, with some derivatives exhibiting higher activities than the reference drug etoposide (Ravinaik et al., 2021). Structure-activity relationship (SAR) analyses suggest the potential for optimizing these compounds for enhanced anticancer efficacy.

作用機序

Safety and Hazards

特性

IUPAC Name |

N-(4-methylphenyl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c1-9-2-5-11(6-3-9)15-14(18)10-4-7-12-13(8-10)17-19-16-12/h2-8H,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBDJKSHIPETDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC3=NSN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylphenyl)-2,1,3-benzothiadiazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[3-(phenylsulfonyl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5544320.png)

![3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide](/img/structure/B5544361.png)

![3-[2-(benzylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5544368.png)

![N-(2-furylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5544375.png)

![4-[(2-thienylmethylene)amino]benzenesulfonamide](/img/structure/B5544386.png)

![8-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5544393.png)

![N-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5544407.png)